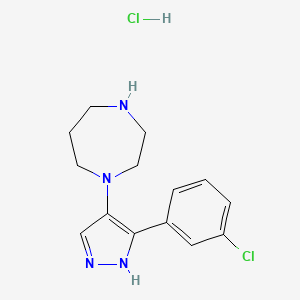

5-HT7R antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C14H18Cl2N4 |

|---|---|

Poids moléculaire |

313.2 g/mol |

Nom IUPAC |

1-[5-(3-chlorophenyl)-1H-pyrazol-4-yl]-1,4-diazepane;hydrochloride |

InChI |

InChI=1S/C14H17ClN4.ClH/c15-12-4-1-3-11(9-12)14-13(10-17-18-14)19-7-2-5-16-6-8-19;/h1,3-4,9-10,16H,2,5-8H2,(H,17,18);1H |

Clé InChI |

ZLHJRJOVJMYMKL-UHFFFAOYSA-N |

SMILES canonique |

C1CNCCN(C1)C2=C(NN=C2)C3=CC(=CC=C3)Cl.Cl |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of 5-HT7 Receptor Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin 7 (5-HT7) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, has emerged as a significant target for therapeutic intervention in a range of neuropsychiatric disorders. Its antagonists are of particular interest for their potential roles in treating depression, cognitive deficits, and sleep disturbances. This technical guide provides an in-depth exploration of the mechanism of action of 5-HT7 receptor antagonists, detailing the intricate signaling pathways they modulate. It includes a compilation of quantitative binding and functional data for key antagonists, detailed experimental protocols for their characterization, and visual diagrams of the core signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers in the field of drug discovery and development.

Introduction to the 5-HT7 Receptor

The 5-HT7 receptor is the most recently identified member of the serotonin receptor family and is primarily coupled to Gs and G12 proteins.[1] Activation by its endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), initiates a cascade of intracellular signaling events. These receptors are widely distributed in the brain, with high densities in the thalamus, hypothalamus, hippocampus, and cortex, regions crucial for learning, memory, circadian rhythm, and mood regulation.[2] The therapeutic potential of modulating 5-HT7 receptor activity has driven extensive research into the development of selective antagonists.

Signaling Pathways Modulated by 5-HT7 Receptor Antagonists

5-HT7 receptor antagonists exert their effects by blocking the binding of serotonin and thereby inhibiting the downstream signaling cascades. The receptor's activation leads to two primary signaling pathways: the canonical Gs-mediated pathway and the non-canonical G12-mediated pathway.

The Canonical Gs-cAMP Pathway

The most well-characterized signaling cascade initiated by 5-HT7 receptor activation is through its coupling to a stimulatory G-protein (Gs).[1] This interaction activates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, including the extracellular signal-regulated kinases (ERK) and Akt (protein kinase B), which are involved in neuroprotection and synaptic plasticity. 5-HT7 receptor antagonists competitively bind to the receptor, preventing Gs protein activation and the subsequent production of cAMP, thereby attenuating these downstream effects.

The Non-Canonical G12-Rho GTPase Pathway

In addition to the Gs pathway, the 5-HT7 receptor can also couple to the G12 protein. This interaction leads to the activation of small GTPases of the Rho family, including RhoA and Cdc42. These GTPases are key regulators of the actin cytoskeleton and are involved in morphological changes in neurons, such as neurite outgrowth and the formation of dendritic spines. By blocking the 5-HT7 receptor, antagonists prevent the G12-mediated activation of Rho GTPases, thereby influencing neuronal structure and plasticity.

Quantitative Data for Key 5-HT7 Receptor Antagonists

The affinity (Ki) and functional potency (IC50) of an antagonist are critical parameters in drug development. The following table summarizes these values for several well-characterized 5-HT7 receptor antagonists.

| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Species | Reference(s) |

| SB-269970 | 0.9 - 8.9 | 3.71 | Human, Guinea Pig | |

| Lurasidone | 0.49 - 2.1 | 0.495 | Human, Rat | |

| Amisulpride | 11.5 - 47 | Not widely reported | Human | |

| Vortioxetine | 19 - 200 | Not widely reported | Human, Rat |

Note: Ki and IC50 values can vary depending on the experimental conditions, such as the radioligand used and the cell line or tissue preparation.

Detailed Methodologies for Key Experiments

The characterization of 5-HT7 receptor antagonists relies on a suite of in vitro assays to determine their binding affinity and functional effects.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a receptor.

-

Objective: To measure the displacement of a radiolabeled ligand from the 5-HT7 receptor by an unlabeled antagonist.

-

Materials:

-

Cell membranes expressing the 5-HT7 receptor (e.g., from HEK293 cells or brain tissue).

-

Radioligand (e.g., [3H]5-CT or [3H]SB-269970).

-

Unlabeled antagonist (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Protocol:

-

Incubation: A fixed concentration of radioligand and varying concentrations of the unlabeled test compound are incubated with the cell membranes in the assay buffer.

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP.

-

Objective: To quantify the functional potency (IC50) of an antagonist in blocking the 5-HT7 receptor-mediated Gs signaling pathway.

-

Materials:

-

Whole cells expressing the 5-HT7 receptor (e.g., CHO-K1 or DLD1 cells).

-

5-HT7 receptor agonist (e.g., 5-CT or serotonin).

-

5-HT7 receptor antagonist (test compound).

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

-

Protocol:

-

Cell Plating: Cells are seeded in microplates and allowed to adhere.

-

Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of the antagonist.

-

Agonist Stimulation: A fixed concentration of the agonist is added to stimulate cAMP production.

-

Lysis and Detection: After a defined incubation period (e.g., 30 minutes at 37°C), the cells are lysed, and the intracellular cAMP levels are measured using a detection kit.

-

-

Data Analysis: A dose-response curve is generated, and the IC50 value, representing the concentration of antagonist required to inhibit 50% of the agonist-induced cAMP production, is calculated.

ERK1/2 Phosphorylation Assay

This assay assesses the antagonist's effect on a downstream signaling event common to both canonical and non-canonical pathways.

-

Objective: To measure the inhibition of agonist-induced ERK1/2 phosphorylation by an antagonist.

-

Materials:

-

Whole cells expressing the 5-HT7 receptor.

-

5-HT7 receptor agonist.

-

5-HT7 receptor antagonist (test compound).

-

Cell lysis buffer.

-

Antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

Detection system (e.g., Western blotting, ELISA, or TR-FRET).

-

-

Protocol:

-

Cell Treatment: Cells are treated with the antagonist followed by the agonist.

-

Cell Lysis: The cells are lysed to release the intracellular proteins.

-

Detection of p-ERK: The amount of p-ERK in the cell lysate is quantified using a specific immunoassay.

-

Normalization: The p-ERK signal is often normalized to the total ERK protein to account for variations in cell number.

-

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced ERK phosphorylation is determined.

Conclusion

5-HT7 receptor antagonists represent a promising class of therapeutic agents for various CNS disorders. Their mechanism of action is centered on the blockade of two primary signaling cascades: the Gs-cAMP pathway, which influences neuronal function and survival, and the G12-Rho GTPase pathway, which modulates neuronal morphology. A thorough understanding of these mechanisms, supported by robust quantitative data from well-defined experimental protocols, is essential for the continued development of novel and effective 5-HT7 receptor-targeted therapies. This guide provides a foundational resource for researchers dedicated to advancing this critical area of neuropharmacology.

References

The Intricate Dance of Structure and Activity: A Deep Dive into 5-HT7 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

The 5-HT7 receptor (5-HT7R), the most recently identified member of the serotonin receptor family, has emerged as a compelling therapeutic target for a spectrum of central nervous system (CNS) disorders, including depression, anxiety, and cognitive deficits.[1][2] The development of potent and selective antagonists for this G-protein coupled receptor is a key focus of modern medicinal chemistry. This in-depth technical guide explores the critical structure-activity relationships (SAR) that govern the affinity and efficacy of 5-HT7R antagonists, providing a foundational understanding for the rational design of novel therapeutic agents.

Core Pharmacophoric Features of 5-HT7R Antagonists

The general pharmacophore model for 5-HT7R antagonists comprises several key features essential for high-affinity binding. These typically include:

-

A basic nitrogen atom: This is a crucial feature, as it is believed to form a salt bridge with a conserved aspartate residue (Asp3.32) in the third transmembrane domain (TM3) of the receptor.[3]

-

An aromatic moiety: This region often engages in π-π stacking or hydrophobic interactions with aromatic residues within the receptor's binding pocket, such as phenylalanine and tryptophan residues.[3]

-

A hydrophobic region: This contributes to the overall binding affinity by occupying a hydrophobic pocket within the receptor.

-

A hydrogen bond acceptor/donor: This feature can enhance binding affinity and selectivity through specific interactions with amino acid residues in the binding site.

Structure-Activity Relationship of Key Antagonist Scaffolds

The SAR of 5-HT7R antagonists is best understood by examining the different chemical scaffolds that have been extensively studied. The following sections detail the SAR for three prominent classes: arylpiperazines, sulfonamides, and ergolines.

Arylpiperazine Derivatives

The arylpiperazine scaffold is a versatile and highly explored chemical class for 5-HT7R antagonists. The general structure consists of an arylpiperazine core connected via a linker to another aromatic or lipophilic group.

Table 1: Structure-Activity Relationship of Arylpiperazine 5-HT7R Antagonists

| Compound | R1 | R2 | Linker (X) | 5-HT7R Ki (nM) | Reference |

| 1 | 2-OCH3-Ph | H | -(CH2)4- | 23.9 | [4] |

| 2 | 2-OCH3-Ph | H | -(CH2)5- | 45.0 | |

| 3 | Ph | H | -(CH2)4- | 41.5 | |

| 4 | 2-Cl-Ph | H | -(CH2)4- | 10.5 | |

| 5 | 1-Naphthyl | H | -(CH2)4- | 1.2 | |

| 6 | 1-([2'-methoxy-(1,1'-biphenyl)-3-yl]methyl) | 2-methoxyphenyl | - | pKi = 7.83 |

Key SAR Insights for Arylpiperazines:

-

Nature of the Aryl Group (R1): The substitution pattern on the terminal aryl ring significantly impacts affinity. Electron-donating groups, such as methoxy, at the ortho position are often favorable. Bulky and lipophilic groups, like a naphthyl or biphenyl moiety, generally lead to higher affinity.

-

Linker Length (X): An optimal linker length of four to five methylene units is typically observed for high affinity.

-

Piperazine Substitutions (R2): Substitutions on the second nitrogen of the piperazine are generally well-tolerated and can be used to modulate selectivity and pharmacokinetic properties.

Sulfonamide Derivatives

The sulfonamide moiety is a key feature in a prominent class of selective 5-HT7R antagonists. This group often acts as a hydrogen bond acceptor, contributing to the binding affinity and selectivity.

Table 2: Structure-Activity Relationship of Sulfonamide 5-HT7R Antagonists

| Compound | Aromatic Core | Amine Moiety | R | 5-HT7R Ki (nM) | Reference |

| SB-269970 | Naphthalene | Piperidine | H | 8.9 | |

| Compound 14 | Naphthalene | Piperidine | CH3 | 58 | |

| Compound 54 | Quinoline | Decahydroisoquinoline | Ethyl | 13 | |

| Compound 25 | 3-Cl-Benzene | Piperidine | 1-[3-(1,1-biphenyl-2-yloxy)2-hydroxypropyl] | - |

Key SAR Insights for Sulfonamides:

-

Aromatic Core: A bicyclic aromatic system, such as naphthalene or quinoline, is a common feature and is crucial for high affinity.

-

Amine Moiety: A cyclic amine, typically a piperidine or a related bicyclic amine, is generally preferred.

-

Sulfonamide Substitution (R): N-alkylation of the sulfonamide can be tolerated, but may lead to a decrease in affinity.

Ergoline Derivatives

Ergolines represent an early class of serotonergic ligands, with many exhibiting high affinity for the 5-HT7 receptor. Their rigid tetracyclic structure provides a well-defined orientation of key pharmacophoric features.

Table 3: Structure-Activity Relationship of Ergoline 5-HT7R Antagonists

| Compound | R1 | R8 | 5-HT7R pKi | Reference |

| Metergoline | H | -CONHCH(CH2Ph)CH(CH3)NHCOOCH2Ph | 7.7 | |

| Mesulergine | H | -CH2SO2N(CH3)2 | 8.1 | |

| Methysergide | CH3 | -CONHCH(CH2OH)CH2CH3 | 7.9 |

Key SAR Insights for Ergolines:

-

N1 Substitution: The substituent at the N1 position can influence selectivity across different serotonin receptor subtypes.

-

C8 Substituent: The nature of the substituent at the C8 position is a major determinant of affinity and functional activity. A variety of amide and sulfonamide functionalities are well-tolerated.

5-HT7 Receptor Signaling Pathways

Understanding the downstream signaling cascades initiated by 5-HT7R activation is crucial for elucidating the functional consequences of receptor antagonism. The 5-HT7 receptor primarily couples to the Gs alpha subunit of heterotrimeric G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets.

Additionally, the 5-HT7 receptor can also couple to the G12 alpha subunit, which activates Rho GTPases and influences cytoskeletal rearrangement and neurite outgrowth.

Caption: 5-HT7R Signaling Pathways.

Experimental Protocols

The determination of the binding affinity and functional activity of 5-HT7R antagonists relies on standardized in vitro assays.

Radioligand Binding Assay

This assay measures the affinity of a compound for the 5-HT7 receptor by assessing its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT7 receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human 5-HT7 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity 5-HT7R ligand labeled with a radioisotope, such as [3H]5-CT or [3H]SB-269970.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl2 and other additives to minimize non-specific binding.

-

Test Compounds: Serial dilutions of the antagonist to be tested.

-

Non-specific Binding Control: A high concentration of a known 5-HT7R ligand (e.g., 10 µM 5-HT) to determine non-specific binding.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT7 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand Binding Assay Workflow.

Functional Assay (cAMP Assay)

This assay measures the ability of an antagonist to inhibit the agonist-stimulated production of cAMP, providing a measure of its functional activity.

Objective: To determine the potency (IC50) of an antagonist in inhibiting 5-HT7R-mediated cAMP production.

Materials:

-

Cell Line: A cell line stably expressing the human 5-HT7 receptor (e.g., HEK293 or CHO cells).

-

Agonist: A known 5-HT7R agonist, such as 5-carboxamidotryptamine (5-CT).

-

Test Compounds: Serial dilutions of the antagonist to be tested.

-

cAMP Detection Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or LANCE).

-

Cell Culture Reagents: Standard cell culture media and supplements.

Procedure:

-

Cell Culture and Plating: Culture the 5-HT7R-expressing cells and plate them in a 96-well plate at an appropriate density. Allow the cells to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of the test antagonist for a specific period.

-

Agonist Stimulation: Add a fixed concentration of the 5-HT7R agonist (typically a concentration that produces a submaximal response, e.g., EC80) to the wells and incubate for a defined time to stimulate cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP response against the logarithm of the antagonist concentration. Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production.

Conclusion

The structure-activity relationship of 5-HT7 receptor antagonists is a rich and evolving field. A deep understanding of the key pharmacophoric features and the nuances of different chemical scaffolds is paramount for the successful design of novel ligands with improved potency, selectivity, and pharmacokinetic profiles. The arylpiperazine, sulfonamide, and ergoline classes have provided a wealth of SAR data, guiding current and future drug discovery efforts. Coupled with robust in vitro assays to determine binding affinity and functional activity, researchers are well-equipped to advance the development of next-generation 5-HT7R antagonists for the treatment of various CNS disorders.

References

- 1. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and synthesis of 5-HT7R antagonist 1

An In-Depth Technical Guide to the Discovery and Synthesis of the 5-HT7 Receptor Antagonist SB-258719

This guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of the first selective 5-HT7 receptor antagonist, SB-258719. Designated here as "Antagonist 1" for its pioneering role, this compound has been instrumental in elucidating the physiological functions of the 5-HT7 receptor. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to the 5-HT7 Receptor

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that is activated by the neurotransmitter serotonin (5-hydroxytryptamine)[1]. It is predominantly expressed in the central nervous system, particularly in the thalamus, hypothalamus, hippocampus, and cortex, as well as in peripheral tissues such as the gastrointestinal tract and blood vessels. The 5-HT7 receptor is implicated in a variety of physiological processes, including thermoregulation, circadian rhythm, learning, memory, and mood regulation[1][2]. Its involvement in these functions has made it a significant target for the development of novel therapeutics for psychiatric and neurological disorders.

Discovery of SB-258719 (Antagonist 1)

SB-258719, with the chemical name (R)-3,N-Dimethyl-N-[1-methyl-3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide, was the first selective antagonist reported for the 5-HT7 receptor[3][4]. Its discovery by SmithKline Beecham in 1998 was a landmark in serotonin research, providing a critical tool to probe the function of the 5-HT7 receptor. The identification of SB-258719 enabled the differentiation of 5-HT7 receptor-mediated effects from those of other serotonin receptor subtypes, paving the way for a deeper understanding of its role in health and disease.

Synthesis of SB-258719

The synthesis of SB-258719 involves a multi-step process, which is summarized below. The key starting materials and reagents are readily available, and the synthesis is amenable to laboratory-scale production for research purposes.

Experimental Protocol: Synthesis of SB-258719

The synthesis of SB-258719 has been described by Forbes, I.T. et al. in the Journal of Medicinal Chemistry, 1998, 41(5), 655-657. The general synthetic route is as follows:

-

Step 1: Reductive Amination. A primary amine is reacted with a suitable ketone under reducing conditions to form a secondary amine.

-

Step 2: Sulfonylation. The resulting secondary amine is then reacted with a sulfonyl chloride in the presence of a base to yield the final sulfonamide product, SB-258719.

A more detailed, step-by-step protocol would require access to the full publication. However, the above summary outlines the core chemical transformations involved.

Pharmacological Profile of SB-258719

SB-258719 exhibits high affinity and selectivity for the 5-HT7 receptor. Its pharmacological properties have been characterized through various in vitro and in vivo studies.

Quantitative Data

The following table summarizes the key pharmacological data for SB-258719.

| Parameter | Value | Species/System | Reference |

| pKi | 7.5 | Human cloned 5-HT7(a) receptor | |

| pA2 | 7.2 ± 0.2 | Human cloned 5-HT7(a) receptor (adenylyl cyclase assay) | |

| Functional Activity | Competitive Antagonist, Partial Inverse Agonist | Human cloned 5-HT7(a) receptor |

Experimental Protocols

4.2.1. Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

-

Cell Line: HEK293 cells stably expressing the human 5-HT7(a) receptor.

-

Radioligand: [3H]-5-CT (5-carboxamidotryptamine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.

-

Procedure:

-

Cell membranes are prepared from the HEK293 cell line.

-

Membranes are incubated with a fixed concentration of [3H]-5-CT and varying concentrations of the test compound (SB-258719).

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM 5-HT).

-

Incubation is carried out at a specific temperature (e.g., 27°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

4.2.2. Adenylyl Cyclase Functional Assay

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, in response to receptor activation.

-

Cell Line: HEK293 cells stably expressing the human 5-HT7(a) receptor.

-

Stimulant: 5-CT, a 5-HT7 receptor agonist.

-

Procedure:

-

Washed membranes from the expressing cells are incubated with ATP and a GTP-regenerating system.

-

The membranes are then exposed to a fixed concentration of 5-CT in the presence of varying concentrations of the antagonist (SB-258719).

-

The reaction is allowed to proceed for a specific time at 37°C.

-

The reaction is terminated, and the amount of cAMP produced is quantified using a suitable method, such as a competitive binding assay or an enzyme immunoassay.

-

The ability of the antagonist to inhibit the agonist-stimulated cAMP production is measured, and the pA2 value is calculated using Schild analysis to determine the antagonist's potency.

-

To assess inverse agonist activity, the antagonist is added alone to the membranes, and any decrease in basal cAMP levels is measured.

-

5-HT7 Receptor Signaling Pathways

The 5-HT7 receptor primarily signals through two main pathways: the canonical Gs-protein pathway and the G12-protein pathway.

Gs-Protein Signaling Pathway

Activation of the 5-HT7 receptor leads to the stimulation of a Gs-protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, influencing gene expression and cellular function.

Caption: 5-HT7R Gs-protein signaling pathway.

G12-Protein Signaling Pathway

The 5-HT7 receptor can also couple to G12-proteins. This interaction activates small GTPases of the Rho family, such as RhoA and Cdc42. The activation of these GTPases influences the actin cytoskeleton, leading to changes in cell morphology, such as neurite outgrowth and dendritic spine formation.

Caption: 5-HT7R G12-protein signaling pathway.

Experimental Workflow

The general workflow for the discovery and characterization of a novel 5-HT7 receptor antagonist is depicted below. This process begins with the synthesis of candidate compounds, followed by in vitro screening and subsequent in vivo evaluation of promising leads.

Caption: General workflow for 5-HT7R antagonist discovery.

Conclusion

The discovery and characterization of SB-258719 as the first selective 5-HT7 receptor antagonist marked a pivotal moment in understanding the role of this receptor. This technical guide has provided an in-depth overview of its synthesis, pharmacological profile, and the experimental methodologies used for its evaluation. The availability of selective antagonists like SB-258719 continues to be crucial for ongoing research into the therapeutic potential of targeting the 5-HT7 receptor for a range of central nervous system disorders.

References

- 1. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. Functional characterisation of the human cloned 5-HT7 receptor (long form); antagonist profile of SB-258719 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 5-HT7 Receptor Antagonists in Central Nervous System Disorders: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

Introduction

The serotonin 7 receptor (5-HT7R), the most recently identified member of the serotonin receptor family, has emerged as a compelling target for therapeutic intervention in a range of central nervous system (CNS) disorders.[1][2] Its widespread distribution in key brain regions implicated in mood, cognition, and sleep regulation—such as the thalamus, hypothalamus, hippocampus, and cortex—positions it as a critical modulator of neuronal function.[3] This technical guide provides a comprehensive overview of the role of 5-HT7R antagonists in CNS disorders, presenting key preclinical and clinical data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Mechanism of Action: Beyond Canonical Signaling

The 5-HT7 receptor is a G protein-coupled receptor (GPCR) that primarily signals through two distinct pathways, offering multiple avenues for therapeutic modulation.[4][5]

The Gs/cAMP Pathway

The canonical signaling cascade involves the coupling of the 5-HT7R to a stimulatory Gs protein. This activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, influencing gene transcription and cellular function. Antagonism of this pathway is a key mechanism through which 5-HT7R antagonists are thought to exert their therapeutic effects.

The G12/RhoGTPase Pathway

In addition to the Gs pathway, the 5-HT7R can also couple to the G12 protein. This interaction activates small GTPases, including RhoA and Cdc42, which are critical regulators of the actin cytoskeleton. This pathway is implicated in neuronal morphology, including neurite outgrowth and the formation of dendritic spines. Blockade of this pathway may contribute to the therapeutic effects of 5-HT7R antagonists in neurodevelopmental and psychiatric disorders.

Data Presentation: A Comparative Analysis of 5-HT7R Antagonists

The following tables summarize the binding affinities and preclinical efficacy of prominent 5-HT7R antagonists in models relevant to CNS disorders.

Table 1: Binding Affinities (Ki, nM) of Selected 5-HT7R Antagonists

| Compound | 5-HT7R | D2 | 5-HT1A | 5-HT2A | Reference(s) |

| SB-269970 | ~1.26 (pKi 8.9) | - | - | - | |

| Lurasidone | 0.5 | 1.6 | 6.8 | 2.0 | |

| Amisulpride | 11.5 - 47 | 2.8 | Low Affinity | 430 | |

| Vortioxetine | 19 | >1000 | 15 | - | |

| JNJ-18038683 | - | - | - | - | |

| DR-4004 | ~46.8 (pKi 7.3) | High Affinity | - | Low Affinity |

Note: Ki values can vary between studies depending on the assay conditions. This table provides representative values.

Table 2: Preclinical Efficacy of 5-HT7R Antagonists in Animal Models

| Disorder | Model | Antagonist | Species | Key Findings | Reference(s) |

| Depression | Forced Swim Test | Amisulpride | Rat | Reduced immobility time at 1 and 3 mg/kg. | |

| Forced Swim Test | SB-269970 | Mouse | Antidepressant-like activity at 5 and 10 mg/kg. | ||

| Anxiety | Elevated Plus Maze | SB-269970 | Rat | Anxiolytic-like effect at 0.5 and 1 mg/kg. | |

| Vogel Conflict Test | SB-269970 | Rat | Increased anti-anxiety behaviors. | ||

| Schizophrenia (Cognitive Deficits) | Novel Object Recognition | Lurasidone | Rat | Attenuated PCP-induced deficits at 1 mg/kg. | |

| Passive Avoidance Test | Lurasidone | Rat | Reversed MK-801-induced memory impairment. | ||

| Cognitive Enhancement | Novel Object Recognition | Vortioxetine | Rat | Increased time exploring novel object at 10 mg/kg. |

Experimental Protocols: Methodologies for Key Experiments

Detailed and standardized experimental protocols are crucial for the reproducibility and interpretation of findings in preclinical research.

Radioligand Binding Assay (Competitive)

This assay is fundamental for determining the binding affinity of a compound for a specific receptor.

Detailed Methodology:

-

Membrane Preparation: Tissues or cells expressing the 5-HT7 receptor are homogenized in a cold lysis buffer. The homogenate undergoes differential centrifugation to isolate the membrane fraction, which is then washed and stored at -80°C.

-

Assay: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-SB-269970) and varying concentrations of the unlabeled antagonist.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand.

-

Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to block agonist-induced cAMP production.

Detailed Methodology:

-

Cell Culture: Cells stably expressing the 5-HT7 receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media.

-

Assay: Cells are pre-incubated with various concentrations of the 5-HT7R antagonist.

-

Stimulation: An agonist of the 5-HT7R (e.g., 5-CT) is added to stimulate cAMP production.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a detection kit, often based on competitive immunoassays (e.g., HTRF, AlphaScreen).

-

Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP response is quantified, and an IC50 value is determined.

Forced Swim Test (FST)

The FST is a widely used behavioral model to screen for antidepressant-like activity.

Detailed Methodology:

-

Apparatus: A transparent cylindrical container is filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

-

Procedure: Mice or rats are placed in the water for a predetermined period (typically 6 minutes).

-

Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded, usually during the last 4 minutes of the test.

-

Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.

Elevated Plus Maze (EPM)

The EPM is a standard behavioral test for assessing anxiety-like behavior in rodents.

Detailed Methodology:

-

Apparatus: A plus-shaped maze elevated above the floor with two open arms and two enclosed arms.

-

Procedure: The animal is placed in the center of the maze and allowed to explore freely for a set time (e.g., 5 minutes).

-

Scoring: The time spent in and the number of entries into the open and closed arms are recorded.

-

Interpretation: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Novel Object Recognition (NOR) Test

The NOR test is used to evaluate learning and memory, particularly recognition memory.

Detailed Methodology:

-

Habituation: The animal is allowed to freely explore an empty arena.

-

Familiarization Phase: The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.

-

Test Phase: After a retention interval (e.g., 1 to 24 hours), one of the objects is replaced with a novel object, and the exploration time for both objects is measured.

-

Scoring: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time.

-

Interpretation: A preference for exploring the novel object (a higher discrimination index) indicates intact recognition memory.

Conclusion and Future Directions

The growing body of evidence strongly suggests that 5-HT7R antagonists hold significant promise for the treatment of a variety of CNS disorders. Their multifaceted mechanism of action, involving modulation of both cAMP and cytoskeletal signaling pathways, provides a unique therapeutic profile. The preclinical data for antagonists like lurasidone and amisulpride are particularly encouraging, demonstrating efficacy in models of depression, anxiety, and cognitive dysfunction.

However, the translation of these preclinical findings to clinical success has been met with mixed results, highlighting the need for further research. Future investigations should focus on:

-

Developing more selective 5-HT7R antagonists to minimize off-target effects and better elucidate the specific role of 5-HT7R blockade.

-

Identifying patient populations that are most likely to respond to 5-HT7R-targeted therapies through the use of biomarkers.

-

Conducting well-designed clinical trials with appropriate endpoints to definitively establish the therapeutic efficacy of these compounds in various CNS disorders.

References

- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 3. Effect of the multimodal acting antidepressant vortioxetine on rat hippocampal plasticity and recognition memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vortioxetine (Lu AA21004), a novel multimodal antidepressant, enhances memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. animal.research.wvu.edu [animal.research.wvu.edu]

The Therapeutic Potential of 5-HT7 Receptor Antagonism in Depression: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial portion of patients exhibiting inadequate response to currently available treatments. The serotonin 7 receptor (5-HT7R), a G-protein coupled receptor predominantly expressed in key brain regions implicated in mood regulation, has emerged as a promising therapeutic target. Preclinical and clinical evidence suggests that antagonism of the 5-HT7R may offer a novel and effective strategy for the treatment of depression. This technical guide provides an in-depth overview of the therapeutic potential of 5-HT7R antagonists, focusing on their mechanism of action, preclinical efficacy, and the experimental methodologies used for their evaluation. Quantitative data for key compounds are presented, and detailed protocols for essential experiments are provided to facilitate further research and development in this area.

Introduction: The 5-HT7 Receptor in Depression

The 5-HT7 receptor is involved in the regulation of various physiological processes relevant to depression, including mood, cognition, sleep, and circadian rhythms.[1][2] Its localization in brain regions such as the hippocampus, thalamus, hypothalamus, and prefrontal cortex further supports its role in the pathophysiology of mood disorders.[3] Unlike traditional antidepressants that primarily target serotonin reuptake, 5-HT7R antagonists offer a distinct mechanism of action that may address the limitations of current therapies, such as delayed onset of action and low remission rates.[4][5] Several atypical antipsychotics and novel antidepressants with 5-HT7R antagonistic properties have demonstrated clinical efficacy in treating depressive symptoms, further validating this receptor as a viable target.

Mechanism of Action of 5-HT7R Antagonists

The antidepressant effects of 5-HT7R antagonists are believed to be mediated through the modulation of key intracellular signaling pathways and neuronal processes. The 5-HT7 receptor is primarily coupled to a Gs protein, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Blockade of this pathway by 5-HT7R antagonists is thought to contribute to their therapeutic effects. Additionally, the 5-HT7R can couple to G12 proteins, activating the RhoA signaling pathway, which is involved in the regulation of neuronal morphology and synaptic plasticity. By antagonizing these pathways, 5-HT7R antagonists may promote neurogenesis and synaptic plasticity, processes that are often impaired in depression.

Signaling Pathways

Quantitative Data for 5-HT7R Antagonists

The following tables summarize the binding affinities (Ki) of selected 5-HT7R antagonists. Lower Ki values indicate higher binding affinity.

Table 1: Selective 5-HT7R Antagonists

| Compound | 5-HT7R Ki (nM) | Selectivity Profile | Reference(s) |

| SB-269970 | ~1.26 (pKi 8.9) | >50-fold selective over other 5-HT receptors | |

| JNJ-18038683 | ~6.46 (pKi 8.19) | >10-fold selective over h5-HT6, >14-fold over h5-HT2 subtypes |

Table 2: Atypical Antipsychotics and Antidepressants with 5-HT7R Antagonist Activity

| Compound | 5-HT7R Ki (nM) | Other Notable Receptor Affinities (Ki, nM) | Reference(s) |

| Amisulpride | 11.5 | D2 (2.8), D3 (3.2), 5-HT2B (13) | |

| Lurasidone | 0.5 | D2 (1.6), 5-HT2A (2.0), 5-HT1A (6.8) | |

| Vortioxetine | 19 (human) | SERT (1.6), 5-HT3 (3.7), 5-HT1A (15) |

Preclinical Efficacy in Animal Models of Depression

The antidepressant-like effects of 5-HT7R antagonists have been extensively evaluated in various rodent models of depression. The most commonly used model is the forced swim test (FST), where a reduction in immobility time is indicative of antidepressant activity.

Table 3: Efficacy of 5-HT7R Antagonists in the Forced Swim Test (FST)

| Compound | Species | Dose Range | Effect on Immobility Time | Reference(s) |

| SB-269970 | Mouse | 5 mg/kg | Significant reduction when co-administered with sub-effective doses of antidepressants | |

| Amisulpride | Mouse | 5 mg/kg | Significant reduction in wild-type but not 5-HT7R knockout mice |

Detailed Experimental Protocols

Radioligand Binding Assay for 5-HT7 Receptor

This protocol outlines the determination of the binding affinity (Ki) of a test compound for the 5-HT7 receptor using a competitive radioligand binding assay.

Materials:

-

HEK293 cells stably expressing the human 5-HT7 receptor.

-

Cell culture medium and reagents.

-

Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Radioligand: [3H]5-CT (5-carboxamidotryptamine) or [3H]SB-269970.

-

Non-specific binding control: 10 µM 5-HT.

-

Test compound at various concentrations.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the 5-HT7 receptor to near confluency.

-

Harvest the cells and centrifuge to obtain a cell pellet.

-

Homogenize the cell pellet in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting membrane pellet in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding).

-

50 µL of 10 µM 5-HT (for non-specific binding).

-

50 µL of test compound at various concentrations.

-

-

Add 50 µL of radioligand (e.g., [3H]5-CT at a final concentration of ~0.7 nM) to all wells.

-

Add 150 µL of the membrane preparation to all wells.

-

Incubate the plate at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Forced Swim Test (FST) in Mice

This protocol describes the forced swim test, a widely used behavioral assay to screen for antidepressant-like activity.

Materials:

-

Male mice (e.g., C57BL/6), 8-10 weeks old.

-

Cylindrical tanks (20 cm diameter, 40 cm height).

-

Water at 23-25°C.

-

Video recording equipment.

-

Stopwatch.

-

Test compound (5-HT7R antagonist) and vehicle control.

Procedure:

-

Acclimation:

-

Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

-

-

Pre-test Session (Day 1):

-

Fill the cylindrical tanks with water to a depth of 15 cm.

-

Gently place each mouse individually into a cylinder for a 15-minute session.

-

After 15 minutes, remove the mice, dry them with a towel, and return them to their home cages.

-

-

Test Session (Day 2):

-

Administer the test compound or vehicle to the mice (e.g., intraperitoneally) 30-60 minutes before the test session.

-

Place the mice individually into the cylinders filled with fresh water.

-

Record the behavior of each mouse for a 6-minute session.

-

-

Scoring and Data Analysis:

-

Score the last 4 minutes of the 6-minute test session.

-

Immobility is defined as the state in which the mouse makes only the movements necessary to keep its head above water.

-

Measure the total duration of immobility for each mouse.

-

Compare the immobility time between the vehicle-treated and compound-treated groups using appropriate statistical analysis (e.g., t-test or ANOVA). A significant reduction in immobility time in the compound-treated group is indicative of an antidepressant-like effect.

-

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the therapeutic potential of 5-HT7R antagonists for the treatment of depression. Their distinct mechanism of action, involving the modulation of key signaling pathways and neuronal processes, offers a promising alternative to existing antidepressant therapies. The preclinical data, particularly from the forced swim test, demonstrate the antidepressant-like efficacy of these compounds.

Future research should focus on the development of highly selective 5-HT7R antagonists with optimal pharmacokinetic and pharmacodynamic profiles. Further investigation into the role of 5-HT7R in specific depressive symptom domains, such as anhedonia and cognitive impairment, is also warranted. Ultimately, well-designed clinical trials will be crucial to fully elucidate the therapeutic efficacy and safety of 5-HT7R antagonists in patients with major depressive disorder. The continued exploration of this target holds significant promise for advancing the treatment of depression.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Amisulpride - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. JNJ-18038683 | 5-HT7 antagonist | Probechem Biochemicals [probechem.com]

- 5. Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of SB-269970: A Selective 5-HT7 Receptor Antagonist

This technical guide provides an in-depth overview of the preclinical data for SB-269970, a potent and selective 5-HT7 receptor antagonist.[1][2] The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive summary of the compound's pharmacological properties, experimental protocols, and associated signaling pathways.

Core Data Presentation

The following tables summarize the quantitative preclinical data for SB-269970, providing a clear comparison of its activity across different assays and species.

In Vitro Binding and Functional Activity

| Parameter | Species/System | Value | Reference |

| pKi | Human cloned 5-HT7(a) receptor | 8.9 ± 0.1 | [3] |

| Guinea-pig cortex | 8.3 ± 0.2 | [3] | |

| pA2 | Human 5-HT7(a)/HEK293 membranes | 8.5 ± 0.2 | [3] |

| pKB | Guinea-pig hippocampal membranes | 8.3 ± 0.1 | |

| EC50 | 5-HT7 receptor | 1.25 nM | |

| IC50 | Human 5-HT7R (HEK293 cells) | 3.71 nM |

In Vivo Pharmacokinetics and Efficacy

| Parameter | Species | Dose | Measurement | Value | Reference |

| Brain:Blood Ratio | Rat (steady-state) | N/A | CNS Penetration | ~0.83 : 1 | |

| Blood Clearance (CLb) | Rat | N/A | Clearance Rate | ~140 ml min⁻¹ kg⁻¹ | |

| Brain Levels | Rat | 3 mg kg⁻¹ | 30 min post-dose | 87 nM | |

| 60 min post-dose | 58 nM | ||||

| Guinea-pig | 3 mg kg⁻¹ | 30 min post-dose | 31 nM (average) | ||

| 60 min post-dose | 51 nM (average) | ||||

| ED50 | Guinea-pig | i.p. | Blockade of 5-CT induced hypothermia | 2.96 mg kg⁻¹ |

Signaling Pathways

The 5-HT7 receptor primarily signals through two main G-protein-coupled pathways: the canonical Gs-adenylyl cyclase pathway and the G12-Rho pathway. These pathways are integral to the receptor's role in various physiological processes.

5-HT7 Receptor Gs Signaling Pathway

Activation of the 5-HT7 receptor leads to the stimulation of Gs-proteins, which in turn activate adenylyl cyclase to increase intracellular cAMP levels. This increase in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and influencing cellular function.

5-HT7 Receptor G12 Signaling Pathway

The 5-HT7 receptor can also couple to G12-proteins, leading to the activation of small GTPases of the Rho family, such as RhoA and Cdc42. This pathway is involved in regulating cell morphology, neurite outgrowth, and synaptogenesis.

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

Radioligand Binding Assay

This protocol outlines the procedure for determining the binding affinity of a compound for the 5-HT7 receptor.

Detailed Protocol:

-

Membrane Preparation:

-

Tissues (e.g., guinea-pig cerebral cortex or cells expressing the recombinant human 5-HT7 receptor) are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.7).

-

The homogenate is centrifuged, and the resulting pellet is washed and re-suspended in fresh buffer to remove endogenous substances.

-

The final membrane preparation is suspended in assay buffer.

-

-

Binding Reaction:

-

Membranes are incubated with a fixed concentration of a radiolabeled 5-HT7 receptor antagonist, such as [3H]-SB-269970.

-

Increasing concentrations of the unlabeled test compound (e.g., SB-269970) are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand, such as 10 µM 5-HT.

-

The incubation is typically carried out at 37°C for 60 minutes.

-

-

Data Analysis:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit agonist-stimulated cAMP production, providing a measure of its functional activity.

Detailed Protocol:

-

Cell Culture:

-

Cells stably expressing the human 5-HT7 receptor (e.g., HEK293 cells) are cultured under standard conditions.

-

-

Assay Procedure:

-

Cells are harvested and resuspended in a suitable assay buffer.

-

The cells are pre-incubated with various concentrations of the antagonist (SB-269970) for a defined period.

-

A fixed concentration of a 5-HT7 receptor agonist, such as 5-carboxamidotryptamine (5-CT), is then added to stimulate cAMP production.

-

The incubation is continued to allow for the accumulation of intracellular cAMP.

-

-

cAMP Measurement:

-

The reaction is stopped, and the cells are lysed to release the intracellular cAMP.

-

The concentration of cAMP is measured using a variety of methods, such as competitive enzyme immunoassays, AlphaScreen, or HTRF-based assays.

-

-

Data Analysis:

-

The ability of the antagonist to inhibit the agonist-stimulated cAMP production is quantified.

-

For a competitive antagonist, the data is used to calculate the pA2 or pKB value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

-

In Vivo Behavioral Models

This test is used to assess antidepressant-like activity.

Detailed Protocol:

-

Apparatus: A transparent cylinder (e.g., 30 cm high, 20 cm diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Procedure:

-

Mice are administered SB-269970 (e.g., 5 or 10 mg/kg, intraperitoneally) or a vehicle control.

-

After a specified pre-treatment time, each mouse is individually placed into the cylinder of water.

-

The total test duration is typically 6 minutes.

-

-

Scoring:

-

The behavior of the mouse is recorded, usually by video.

-

The duration of immobility (defined as the time the mouse spends floating with only minor movements to keep its head above water) is scored, typically during the last 4 minutes of the 6-minute test.

-

A decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

-

This test assesses recognition memory and pro-cognitive effects.

Detailed Protocol:

-

Apparatus: An open-field arena and a set of distinct objects that the rat cannot displace.

-

Procedure:

-

Habituation: The rat is allowed to freely explore the empty arena to acclimate to the environment.

-

Familiarization Trial (T1): The rat is placed in the arena with two identical objects and allowed to explore them for a defined period (e.g., 3-5 minutes).

-

Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific duration (e.g., 1 to 24 hours).

-

Test Trial (T2): The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The rat is allowed to explore for a set period.

-

-

Scoring:

-

The time the rat spends actively exploring each object (sniffing, touching with the nose) is recorded.

-

A discrimination index is calculated, typically as (time with novel object - time with familiar object) / (total exploration time).

-

A preference for exploring the novel object indicates that the rat remembers the familiar object and is considered a measure of intact recognition memory. SB-269970 has been shown to attenuate deficits in this task.

-

References

The Role of 5-HT7R Antagonism in Neurite Outgrowth: A Technical Guide

This technical guide provides an in-depth analysis of the effects of 5-HT7 receptor (5-HT7R) antagonists on neurite outgrowth, designed for researchers, scientists, and drug development professionals. The serotonin 7 receptor is a key modulator of neuronal morphology and plasticity, and understanding the impact of its antagonists is crucial for the development of novel therapeutics for neurological and psychiatric disorders.

Introduction to 5-HT7R and Neurite Outgrowth

The 5-HT7 receptor, a G-protein-coupled receptor, is widely expressed in the central nervous system and plays a significant role in various physiological processes, including learning, memory, and mood regulation.[1][2] Emerging evidence has highlighted its critical involvement in neuronal development, particularly in shaping neuronal architecture through the modulation of neurite outgrowth.[1][3][4] Pharmacological stimulation of 5-HT7R has been shown to promote neurite elongation in various neuronal primary cultures, including those from the hippocampus, cortex, and striatum. Conversely, antagonism of this receptor can inhibit these effects, suggesting a potential therapeutic avenue for conditions characterized by aberrant neuronal connectivity.

This guide will focus on the effects of a representative 5-HT7R antagonist, SB-269970, and others, on neurite outgrowth, detailing the underlying signaling pathways, experimental methodologies used for their study, and quantitative data from key research findings.

Quantitative Data on the Effect of 5-HT7R Antagonists on Neurite Outgrowth

The following tables summarize the quantitative effects of 5-HT7R antagonists on neurite outgrowth as reported in various studies. These data highlight the consistent inhibitory effect of these compounds on agonist-induced neurite elongation.

Table 1: Effect of 5-HT7R Antagonist SB-269970 on Agonist-Induced Neurite Outgrowth

| Cell Type | Agonist (Concentration) | Antagonist (Concentration) | Effect on Neurite Length | Reference |

| Mouse Hippocampal Neurons | LP-211 (100 nM) | SB-269970 (100 nM) | Completely abolished LP-211-induced neurite elongation. | |

| Mouse Striatal Neurons (Postnatal P3) | LP-211 (100 nM) | SB-269970 (100 nM) | Abolished the ~37% increase in neurite length induced by a 2-hour LP-211 stimulation. | |

| Murine Striatal and Cortical Neurons | 8-OH-DPAT, LP-211 | SB-269970 | Abolished the significant enhancement of neurite outgrowth induced by the agonists. | |

| Rat Hippocampal Neurons | 5-HT (100 nM) | SB-269970 (1 µM) | Inhibited 5-HT-induced secondary neurite outgrowth. | |

| Human SH-SY5Y Neuronal Cells | 5-HT | SB-269970 (SB7) | Inhibited 5-HT-induced neurite outgrowth. |

Table 2: Effect of Other 5-HT7R Antagonists on Neurite Outgrowth

| Cell Type | Agonist | Antagonist | Effect on Neurite Outgrowth | Reference |

| Human SH-SY5Y Neuronal Cells | 5-HT | CYY1005 (CYY) | Inhibited 5-HT-induced neurite outgrowth. |

Signaling Pathways in 5-HT7R-Mediated Neurite Outgrowth and its Antagonism

Activation of the 5-HT7R stimulates multiple downstream signaling cascades that converge on the reorganization of the cytoskeleton, a critical process for neurite elongation. The primary signaling mechanism involves the coupling of 5-HT7R to Gαs and Gα12 proteins. Antagonists of 5-HT7R, such as SB-269970, block the initiation of these signaling events.

The key signaling pathways include:

-

ERK (Extracellular signal-regulated kinases) Pathway: 5-HT7R activation leads to the phosphorylation and activation of ERK, which is a crucial step in promoting neurite outgrowth. This effect is abolished by 5-HT7R antagonists.

-

Cdk5 (Cyclin-dependent kinase 5) Pathway: Cdk5 is another important kinase implicated in 5-HT7R-mediated neurite elongation. Inhibition of Cdk5 has been shown to block the neurite-promoting effects of 5-HT7R agonists.

-

mTOR (mammalian Target of Rapamycin) Pathway: The mTOR signaling pathway is involved in protein synthesis required for neurite growth and is activated upon 5-HT7R stimulation.

-

Cdc42 (Cell division control protein 42 homolog) Pathway: This Rho GTPase plays a critical role in regulating the actin cytoskeleton. Activation of 5-HT7R influences Cdc42, leading to changes in actin dynamics that are essential for neurite outgrowth.

Below are diagrams illustrating these pathways and the point of intervention for 5-HT7R antagonists.

Caption: 5-HT7R signaling pathways promoting neurite outgrowth and inhibition by an antagonist.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature for assessing the effect of 5-HT7R antagonists on neurite outgrowth.

Primary Neuronal Cell Culture

-

Source: Hippocampus, cortex, or striatum from embryonic day 15 (E15) mouse or rat brains.

-

Dissociation: The dissected brain tissue is placed in a sterile phosphate-buffered saline (PBS) solution supplemented with glucose. Enzymatic dissociation is performed using a papain solution at 37°C for 30 minutes, followed by mechanical dissociation.

-

Plating: Dissociated cells are plated on poly-L-lysine-coated culture dishes or coverslips in a neurobasal medium supplemented with B27, L-glutamine, and antibiotics.

-

Maintenance: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

Pharmacological Treatment

-

Agonist and Antagonist Preparation: 5-HT7R agonists (e.g., LP-211, 8-OH-DPAT) and antagonists (e.g., SB-269970) are dissolved in an appropriate solvent (e.g., DMSO or water) to create stock solutions.

-

Treatment Protocol: On a specific day in vitro (DIV), for example, DIV 2, the culture medium is replaced with a fresh medium containing the vehicle (control), the agonist alone, the antagonist alone, or a combination of the agonist and antagonist at specified concentrations (e.g., 100 nM for both LP-211 and SB-269970).

-

Incubation: The cultures are incubated with the pharmacological agents for a defined period, typically ranging from 2 to 24 hours, depending on the experimental design.

Neurite Outgrowth Assessment

-

Immunocytochemistry:

-

Fixation: After treatment, cells are fixed with 4% paraformaldehyde in PBS.

-

Permeabilization: Cells are permeabilized with a solution of Triton X-100 in PBS.

-

Blocking: Non-specific binding sites are blocked using a solution of bovine serum albumin (BSA) or normal goat serum.

-

Primary Antibody Incubation: Cells are incubated with a primary antibody specific for a neuronal marker, such as βIII-tubulin (Tuj1), to visualize neurons and their processes.

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

Counterstaining: Nuclei are often counterstained with DAPI.

-

-

Image Acquisition and Analysis:

-

Images of stained neurons are captured using a fluorescence microscope.

-

Neurite length is measured using image analysis software (e.g., ImageJ with the NeuronJ plugin). The length of the longest neurite per neuron is typically measured from multiple randomly selected fields for each experimental condition.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed differences in neurite length between treatment groups.

-

Caption: Experimental workflow for assessing the effect of 5-HT7R antagonists on neurite outgrowth.

Conclusion

The antagonism of the 5-HT7 receptor effectively blocks agonist-induced neurite outgrowth in various neuronal cell types. This inhibitory action is mediated through the blockade of key signaling pathways, including the ERK, Cdk5, mTOR, and Cdc42 pathways, which are essential for the cytoskeletal reorganization required for neurite elongation. The detailed experimental protocols provided in this guide offer a framework for the consistent and reproducible investigation of 5-HT7R antagonists in the context of neuronal plasticity. A thorough understanding of these mechanisms is paramount for the development of novel therapeutic strategies targeting the 5-HT7 receptor for a range of neurological and psychiatric conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of 5-HT7 receptor stimulates neurite elongation through mTOR, Cdc42 and actin filaments dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Signaling Pathways Affected by 5-HT7R Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by the antagonism of the 5-hydroxytryptamine-7 receptor (5-HT7R). The 5-HT7R, a G-protein coupled receptor (GPCR), is a significant target in neuropsychopharmacology due to its role in regulating mood, cognition, and circadian rhythms.[1] Understanding the molecular consequences of its inhibition is crucial for the development of novel therapeutics for a range of central nervous system disorders.

Core Signaling Cascades Modulated by 5-HT7R Antagonism

The 5-HT7 receptor primarily signals through two main G-protein-mediated pathways: the canonical Gαs pathway and the non-canonical Gα12 pathway.[2][3] Antagonists of the 5-HT7R effectively block the downstream effects initiated by serotonin binding, leading to significant alterations in cellular function.

The Canonical Gαs-cAMP-PKA Pathway

Activation of the 5-HT7R typically leads to the stimulation of adenylyl cyclase (AC) via the Gαs protein, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors and other kinases. 5-HT7R antagonists, by blocking the initial receptor activation, prevent this cascade, leading to a reduction in cAMP production and subsequent downstream signaling.

Key downstream effectors of the Gαs-cAMP-PKA pathway that are consequently affected by 5-HT7R antagonists include:

-

Extracellular signal-regulated kinases (ERK1/2): The cAMP/PKA axis can lead to the activation of the Ras-Raf-MEK-ERK signaling cascade, which is involved in cell proliferation, differentiation, and survival.

-

Akt (Protein Kinase B): This pathway, crucial for cell survival and metabolism, can also be activated downstream of cAMP.

-

Cyclin-dependent kinase 5 (Cdk5): PKA can activate Cdk5, a key regulator of neuronal development and synaptic plasticity.

-

Mammalian Target of Rapamycin (mTOR): The Ras and exchange protein directly activated by cAMP (EPAC) signaling, stimulated by 5-HT7R, can promote the activation of mTOR.

The Non-Canonical Gα12 Pathway

In addition to coupling with Gαs, the 5-HT7R can also activate the Gα12 protein. This interaction initiates a distinct signaling cascade involving small GTPases of the Rho family, such as RhoA and Cdc42. These proteins are critical regulators of the actin cytoskeleton and are involved in processes such as neurite outgrowth, dendritic spine formation, and cell migration. Consequently, 5-HT7R antagonists can inhibit these morphogenic effects by blocking the Gα12-mediated activation of RhoA and Cdc42.

Quantitative Effects of 5-HT7R Antagonists on Downstream Signaling

The following tables summarize quantitative data from various studies, illustrating the impact of specific 5-HT7R antagonists on key downstream signaling molecules.

Table 1: Effect of 5-HT7R Antagonists on cAMP Levels

| Antagonist | Cell Type/Tissue | Agonist Used | Antagonist Concentration | % Inhibition of Agonist-Induced cAMP Increase | Reference |

| SB-269970 | Bovine Corneal Epithelial Cells | 5-CT | 10⁻⁶ mg/ml | Blocked 5-CT-induced cAMP increase to 0.03 pmol/ml | |

| SB-269970 | Bovine Corneal Endothelial Cells | 5-CT | 10⁻⁶ mg/ml | Blocked 5-CT-induced cAMP increase to 0.02 pmol/ml | |

| Clozapine | HEK293 cells expressing h5-HT7R | 5-HT | 100 nM, 320 nM, 1 µM | Competitive antagonism with a pA2 of 7.35 | |

| Various | HEK293 cells expressing h5-HT7R | Forskolin | Not specified | Nearly 100% inhibition of forskolin-stimulated cAMP production |

Table 2: Effect of 5-HT7R Antagonists on Kinase Phosphorylation

| Antagonist | Cell Type/Tissue | Target Kinase | Antagonist Concentration | Observed Effect | Reference |

| SB-269970 | HOS osteosarcoma cells | MAPK, AKT, CDK substrates | 100 nM | Reduction in substrate phosphorylation | |

| SB-269970 | Neuronal primary cultures | ERK | Not specified | Blocked LP-211 (agonist)-induced ERK phosphorylation |

Experimental Protocols

This section details the methodologies for key experiments commonly used to investigate the effects of 5-HT7R antagonists on downstream signaling pathways.

Cell-Based cAMP Assay

This assay quantifies the intracellular concentration of cAMP, a key second messenger in the 5-HT7R signaling cascade.

Protocol:

-

Cell Culture: Culture cells expressing the 5-HT7 receptor (e.g., HEK293-h5-HT7R) in appropriate media and conditions.

-

Cell Plating: Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Antagonist Incubation: Pre-incubate the cells with varying concentrations of the 5-HT7R antagonist for a specified period (e.g., 30 minutes).

-

Agonist Stimulation: Add a 5-HT7R agonist (e.g., 5-CT or serotonin) or a direct adenylyl cyclase activator (e.g., forskolin) to stimulate cAMP production. Incubate for a defined time (e.g., 15-30 minutes).

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration using a competitive immunoassay, such as a Homogeneous Time Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 value.

Western Blotting for Kinase Phosphorylation

Western blotting is used to detect and quantify the phosphorylation state of specific proteins, such as ERK and Akt, providing a measure of their activation.

Protocol:

-

Cell Treatment: Treat cultured cells with the 5-HT7R antagonist and/or agonist as described for the cAMP assay.

-

Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-ERK).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total form of the kinase to normalize for protein loading.

-

Densitometry: Quantify the band intensities to determine the relative phosphorylation level.

Animal Models for Behavioral and In Vivo Studies

Animal models are essential for evaluating the physiological and behavioral consequences of 5-HT7R antagonism.

-

Forced Swim Test and Tail Suspension Test (Depression Models): These models are used to assess antidepressant-like activity. A selective 5-HT7R antagonist, SB-269970, has shown antidepressant-like effects in these tests.

-

Elevated Plus-Maze and Vogel Drinking Test (Anxiety Models): These tests are employed to evaluate anxiolytic-like effects. SB-269970 has demonstrated anxiolytic-like properties in these models.

-

Models of Psychosis (e.g., Amphetamine-induced Hyperactivity): These models are used to screen for antipsychotic-like activity. 5-HT7R antagonists like SB-269970 and SB-258741 have been shown to block hyperactivity in these models.

-

Cognitive Models (e.g., Novel Object Recognition Test): These tests assess the pro-cognitive effects of compounds. SB-269970 has shown potential to improve recognition memory in these tasks.

Conclusion

Antagonism of the 5-HT7 receptor leads to the modulation of a complex network of downstream signaling pathways, primarily through the inhibition of the Gαs-cAMP-PKA and Gα12-Rho/Cdc42 axes. This results in decreased activity of key effectors such as ERK, Akt, and mTOR, and influences cytoskeletal dynamics. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals aiming to further elucidate the therapeutic potential of 5-HT7R antagonists in various CNS disorders. Continued investigation into these pathways will be instrumental in the rational design of next-generation therapeutics targeting the 5-HT7 receptor.

References

- 1. What are 5-HT7 receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of a Selective 5-HT7 Receptor Antagonist: A Technical Guide